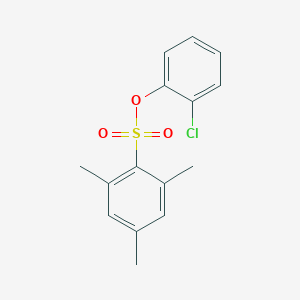

(2-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate

Overview

Description

(2-Chlorophenyl) 2,4,6-trimethylbenzenesulfonate, also known as 2-CP, is a chemical compound that has been extensively studied in the field of scientific research. This compound has been synthesized using various methods and has shown significant potential in various applications such as in the field of organic synthesis, pharmaceuticals, and as a reagent in chemical reactions.

Scientific Research Applications

Polymerization Applications : A study explored the use of iron(III) 2,4,6-trimethylbenzenesulfonate as an oxidant for producing highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films. These films showed very high conductivities, indicating potential applications in electronics and materials science (Subramanian et al., 2009).

Supramolecular Chemistry : Research on 2-chlorophenyl 3-nitrobenzenesulfonate and its derivatives highlighted their ability to form supramolecular aggregates through various interactions. This has implications for the design of molecular systems and materials (Vembu et al., 2004).

Medical Imaging : A study developed methods for the 18F-labelling of vorozole analogues using derivatives of 2,4,6-trimethylbenzenesulfonate. These compounds showed promise as PET tracers for imaging aromatase in medical diagnostics (Erlandsson et al., 2008).

Photooxidation Studies : The photooxidation of compounds like N-(4-chlorophenyl)-benzenesulfonamide has been studied, shedding light on the mechanisms of nitrosobenzene reduction and their environmental implications (Miller & Crosby, 1983).

Gas Separation Technologies : Research on sulfonic acid-functionalized trimethyl-substituted polyimides, derived from 2,4,6-trimethylbenzenesulfonic acid, revealed their potential in gas separation applications, particularly in CO2/CH4 selectivity (Abdulhamid et al., 2021).

Organometallic Chemistry : Studies involving carbene ligands bound to the Cp*RuCl moiety have utilized derivatives of 2,4,6-trimethylbenzenesulfonate, contributing to our understanding of electron donor properties and steric effects in organometallic chemistry (Huang et al., 1999).

Synthesis of Pharmaceuticals : The synthesis of methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate, a precursor for the antiplatelet drug Clopidrogel, involved derivatives of 2,4,6-trimethylbenzenesulfonate. This highlights its role in pharmaceutical synthesis (Li et al., 2012).

Chemical Synthesis : Research into the SRN1 mechanism for synthesizing bis(trimethylstannyl)aryl compounds used derivatives of 2,4,6-trimethylbenzenesulfonate, contributing to our understanding of nucleophilic substitutions in organic synthesis (Chopa et al., 2002).

Reduction Pathways : Studies on the reduction of nitrosobenzenes by thiols in alcoholic media used 4-chloronitrosobenzene, a derivative of 2,4,6-trimethylbenzenesulfonate, to understand the reaction pathways and intermediate products (Montanari et al., 1999).

Protecting Groups in Synthesis : The utility of the 2,4,6-trimethoxyphenyl unit as a protecting group for silicon in synthesis has been explored, where derivatives of 2,4,6-trimethylbenzenesulfonate were used in various experiments (Popp et al., 2007).

properties

IUPAC Name |

(2-chlorophenyl) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO3S/c1-10-8-11(2)15(12(3)9-10)20(17,18)19-14-7-5-4-6-13(14)16/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWOVGPOBJADSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(5-methoxypyridin-3-yl)propanamide](/img/structure/B7440075.png)

![(3R,5R)-1-[6-(dimethylamino)pyrimidin-4-yl]-5-[[(6-phenylpyrazin-2-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B7440082.png)

![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1-phenoxycyclopropane-1-carboxamide](/img/structure/B7440083.png)

![4-(2,6-dimethyl-4-oxopyridin-1-yl)-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7440090.png)

![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)

![(4-cyclopentyl-1,4-diazepan-1-yl)-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440101.png)

![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7440103.png)

![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7440108.png)

![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)

![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)

![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)

![5-fluoro-2-methoxy-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440170.png)